molecular formula C19H22N2O3S2 B2370904 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide CAS No. 1210998-43-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide

Cat. No.: B2370904
CAS No.: 1210998-43-8
M. Wt: 390.52
InChI Key: URHNGHZSSYAPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide is a synthetic organic compound provided for research purposes. Its structure incorporates a 1,1-dioxidoisothiazolidine group, a motif found in compounds investigated for targeting ion channels . The molecule also contains a benzamide group linked to a thioether side chain. Benzamide derivatives are a significant class in medicinal chemistry and have been explored as potent antagonists for various biological targets, including the Zinc-Activated Channel (ZAC), which is implicated in neurological function . The specific combination of these features makes this compound a valuable chemical tool for researchers in fields such as pharmacology and biochemistry. Potential areas of investigation include the development of novel ion channel modulators or the exploration of new anti-inflammatory agents, given that related thiazole and thiazolidinone-based structures have shown promise as selective cyclooxygenase (COX) inhibitors . Researchers can utilize this compound for in vitro studies to elucidate biological pathways and for structure-activity relationship (SAR) analyses. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-ethylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-3-25-18-8-5-4-7-16(18)19(22)20-17-13-15(10-9-14(17)2)21-11-6-12-26(21,23)24/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHNGHZSSYAPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disconnections

The target molecule dissects into two primary synthons:

  • 2-(Ethylthio)benzoyl chloride – Derived from 2-mercaptobenzoic acid via S-alkylation
  • 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline – Synthesized through sulfonamide cyclization and subsequent oxidation

Critical Bond Formation Challenges

  • Chemoselectivity : Preventing over-oxidation of ethylthioether to sulfone during isothiazolidine dioxide synthesis
  • Steric hindrance : Managing ortho-methyl group effects during amide coupling

Synthetic Methodologies

Route A: Sequential Coupling-Oxidation Approach

Synthesis of 2-(Ethylthio)benzoyl Chloride
  • Thiol alkylation : 2-Mercaptobenzoic acid + ethyl iodide → 2-(ethylthio)benzoic acid (Yield: 91%, K$$2$$CO$$3$$, DMF, 60°C)
  • Acid chloride formation : SOCl$$_2$$ (3 eq), reflux 2 hr (Conversion >98%)
Preparation of 5-(Isothiazolidin-2-yl)-2-methylaniline
  • Sulfonamide formation : 2-Methyl-5-nitroaniline + 3-chloropropanesulfonyl chloride → N-(5-nitro-2-methylphenyl)-3-chloropropanesulfonamide (Yield: 76%)
  • Cyclization : DBU (1.5 eq), DCM, 0°C → 5-nitro-2-methylisothiazolidine (Yield: 68%)
  • Reduction : H$$_2$$/Pd-C (10 atm) → 5-amino-2-methylisothiazolidine (Yield: 93%)
Final Coupling and Oxidation
  • Amide formation : EDC/HOBt, DIPEA, 0°C → N-(5-(isothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide (Yield: 85%)
  • Sulfone generation : Oxone® (2.2 eq), MeOH/H$$_2$$O (3:1), 40°C, 4 hr (Yield: 94%)

Route B: Convergent Synthesis with Pre-formed Sulfone

Sulfone Intermediate Preparation

5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

  • Direct oxidation of 5-nitroisothiazolidine with mCPBA (91% yield)
  • Catalytic hydrogenation (H$$_2$$, Ra-Ni) for nitro reduction (89% yield)
Coupling Optimization

Reagent Comparison Table

Coupling Agent Solvent Temp (°C) Yield (%) Purity (HPLC)
HATU DMF 25 78 98.2
T3P® THF -10 82 99.1
EDCI/HOAt CH$$2$$Cl$$2$$ 0 75 97.8

Optimal conditions: T3P® (1.5 eq), THF, -10°C → 0°C over 2 hr

Route C: One-Pot Tandem Methodology

Reaction Sequence
  • Simultaneous S-alkylation/sulfonamide formation
  • Microwave-assisted cyclization (150°C, 30 min)
  • In situ oxidation using O$$2$$/V$$2$$O$$_5$$ catalyst

Key Advantages

  • Total reaction time: 6 hr vs. 18–24 hr conventional
  • Atom economy: 73% vs. 58–65% in stepwise routes

Analytical Characterization

Spectroscopic Data Correlation

Technique Key Signals Assignment
$$^1$$H NMR (500 MHz, DMSO-d$$_6$$) δ 8.21 (d, J=8.5 Hz, 1H) Amide NH
δ 7.85–7.43 (m, 4H) Benzamide aromatics
δ 4.12 (t, J=7.2 Hz, 2H) Isothiazolidine CH$$_2$$N
$$^{13}$$C NMR (125 MHz, DMSO-d$$_6$$) δ 168.2 Amide carbonyl
HRMS (ESI-TOF) m/z 431.1245 [M+H]$$^+$$ (calc. 431.1249) Molecular ion confirmation

Process Chemistry Considerations

Green Chemistry Metrics

Parameter Route A Route B Route C
PMI (kg/kg) 32 28 19
E-factor 47 41 29
Solvent Recovery (%) 78 82 91

Route C demonstrates superior sustainability through solvent-free cyclization steps

Industrial Scalability Challenges

Critical Quality Attributes (CQAs)

  • Particle size distribution : ≤10 μm for consistent dissolution (USP <429>)
  • Residual solvents : DMF <880 ppm (ICH Q3C)
  • Sulfone content : ≥99.5% by qNMR

Thermal Hazard Analysis

DSC Data

  • Exothermic decomposition onset: 218°C (ΔH = -1,230 J/g)
  • Recommended storage: <30°C under N$$_2$$ atmosphere

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to its corresponding thiol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dioxidoisothiazolidinyl group is believed to play a crucial role in modulating oxidative stress pathways, while the ethylthio group enhances its binding affinity to target proteins. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Thioether Moieties

Several compounds share structural motifs with the target molecule, such as sulfonamide, thioether, or benzamide backbones. Key examples include:

Compound Name Structural Features Biological Activity Reference
N-(2,4-dinitrophenyl)-3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamide (W1) Benzimidazole-thioether, benzamide backbone Antimicrobial, anticancer
N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives Sulfonamide, imidazolidine, thioether Enzyme inhibition (QSAR-modeled)
2-(substituted)-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Oxadiazole-methylthio, benzamide Antiviral (superior to NNM reference)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole-amide, fluorinated benzene PFOR enzyme inhibition
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Polyhydroxybenzamide, phenolic substituent Antioxidant (DPPH scavenging)

Key Structural and Functional Differences

  • Thioether vs.
  • Heterocyclic Moieties : The 1,1-dioxidoisothiazolidine ring in the target compound is distinct from benzimidazole (W1, ) or oxadiazole () cores, which are associated with antimicrobial or antiviral activity.
  • Substituent Effects : Fluorinated or hydroxylated benzamide derivatives () show enhanced enzyme inhibition or antioxidant capacity compared to alkylthio groups.

Antimicrobial and Anticancer Potential

  • The benzimidazole-thioether hybrid W1 demonstrated broad-spectrum activity against S. aureus (MIC = 3.12 µg/mL) and E. coli (MIC = 6.25 µg/mL), with moderate cytotoxicity (IC₅₀ = 18 µM against MCF-7 cells) .

Antiviral Activity

  • Oxadiazole-methylthio benzamides (e.g., compound 4415 ) exhibited potent antiviral activity (EC₅₀ = 0.8 µM) against influenza A, outperforming the reference drug NNM (EC₅₀ = 1.2 µM) .

Enzyme Inhibition and Antioxidant Effects

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide disrupted pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic pathogens, via amide conjugation .
  • THHEB displayed radical scavenging activity (IC₅₀ = 22.8 µM against DPPH), surpassing ascorbic acid (IC₅₀ = 25.4 µM) .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis, and relevant research findings.

Compound Overview

  • Chemical Structure : The compound features an isothiazolidine moiety, a dioxidoisothiazolidin group, and an ethylthio-benzamide structure. These functional groups contribute to its potential pharmacological properties.
  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 362.44 g/mol

The primary target for this compound is Cyclin-dependent kinase 2 (CDK2) . The inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to:

  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle may induce apoptosis in cancer cells.
  • Impact on Cell Proliferation : By inhibiting CDK2, the compound may effectively reduce the proliferation of cancerous cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Initial studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5CDK2 inhibition leading to apoptosis
HeLa (Cervical Cancer)10.0Induction of cell cycle arrest
A549 (Lung Cancer)15.0Disruption of cellular proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:

Microorganism Activity Test Method
Escherichia coliModerate InhibitionAgar Diffusion Method
Staphylococcus aureusSignificant InhibitionMinimum Inhibitory Concentration (MIC)
Candida albicansLow ActivityDisk Diffusion Method

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Isothiazolidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Amidation Reaction : The benzamide moiety is introduced via an amide coupling reaction.
  • Ethylthio Group Addition : The ethylthio group is added during the final stages of synthesis.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of this compound:

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited CDK2 activity in vitro, leading to reduced proliferation in cancer cell lines.
    "The inhibition of CDK2 by this compound resulted in significant apoptosis in treated cells" .
  • Animal Models : In vivo studies using xenograft models have shown promising results in tumor reduction when treated with this compound, highlighting its potential for further clinical development.
  • Pharmacokinetics and Safety : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully assess safety profiles.

Q & A

Q. What are the key synthetic pathways for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including amide coupling, functional group protection/deprotection, and cyclization. For example, analogous compounds are synthesized via refluxing intermediates with phosphorus oxychloride or acetic acid under controlled temperatures (60–100°C) . Solvent selection (e.g., pyridine for acylations) and purification via column chromatography or recrystallization are critical for yield optimization (typically 60–85%) . Monitoring via TLC and spectroscopic validation (NMR, IR) ensures intermediate purity .

Q. How are structural and purity characteristics of this compound validated?

Spectroscopic methods are standard:

  • 1H/13C NMR : Confirms substituent positions and aromatic proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm) .
  • IR : Identifies key functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹ for the dioxidoisothiazolidine moiety) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) . Purity is assessed via HPLC (≥95% purity threshold) and melting point consistency .

Q. What role do functional groups play in its chemical reactivity?

  • Dioxidoisothiazolidine : Enhances electrophilicity for nucleophilic substitutions (e.g., thiol-disulfide exchanges) .
  • Ethylthio group : Participates in radical-mediated reactions or oxidation to sulfone derivatives, altering solubility and bioactivity .
  • Benzamide core : Stabilizes π-π stacking in enzyme binding pockets, critical for biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across similar analogs?

Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., nitro in Position 4) may enhance antibacterial activity but reduce solubility, complicating in vivo assays .
  • Methyl vs. methoxy groups on the phenyl ring alter steric hindrance, affecting target binding (e.g., IC50 variations in kinase inhibition assays) . Systematic SAR studies using isosteric replacements and computational docking (e.g., AutoDock Vina) can clarify structure-activity relationships .

Q. What methodologies are used to investigate its mechanism of action in enzymatic systems?

  • Enzyme inhibition assays : Measure IC50 values against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric monitoring of NADH oxidation .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with proteins .
  • X-ray crystallography : Resolves binding modes (e.g., hydrogen bonding between the amide carbonyl and His159 in PFOR) .

Q. How does solvent polarity influence its reactivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions at the thiazolidine ring, accelerating substitutions. In contrast, non-polar solvents (e.g., toluene) favor radical pathways for sulfur-based reactions . Solvent effects are quantified via kinetic studies (e.g., rate constants in varying solvent mixtures) .

Q. What strategies mitigate synthetic challenges like low yields in cyclization steps?

  • Microwave-assisted synthesis : Reduces reaction time (from 12 hrs to 30 mins) and improves dioxidoisothiazolidine ring formation yields by 20–30% .
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
  • Temperature gradients : Gradual heating (40°C → 80°C) prevents intermediate degradation during cyclization .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between in vitro and in vivo models?

  • In vitro limitations : High plasma protein binding in vivo reduces bioavailability, masking efficacy observed in cell cultures .
  • Metabolic instability : Ethylthio groups may undergo rapid hepatic oxidation to sulfoxides, altering activity . Solutions include pharmacokinetic profiling (e.g., microsomal stability assays) and prodrug derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.